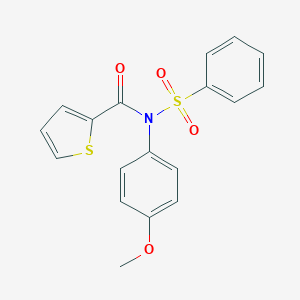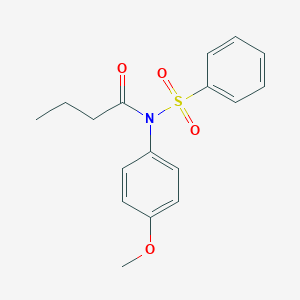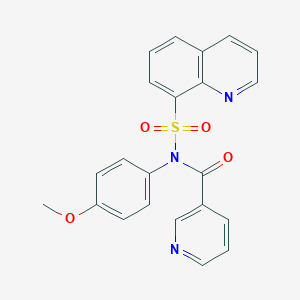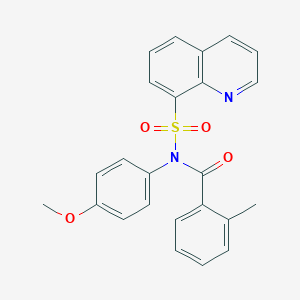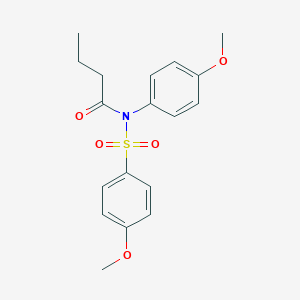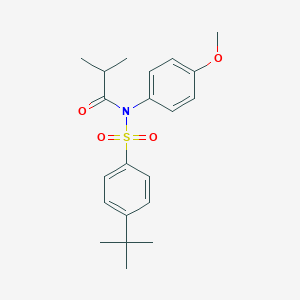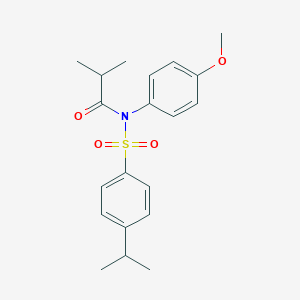![molecular formula C11H6F9NO2 B284126 2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as TFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Scientific Research Applications
2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of research. It has been used as a reagent in organic synthesis to produce a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used as a catalyst in various chemical reactions, such as esterification, amidation, and cyclization.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to act as a Lewis acid catalyst in many reactions. It has been shown to activate carbonyl groups in organic molecules, making them more reactive towards nucleophilic attack. This compound has also been shown to increase the rate of proton transfer reactions and promote the formation of hydrogen bonds.
Biochemical and Physiological Effects
This compound has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, by binding to their active sites. This compound has also been shown to affect the structure and function of proteins, including the denaturation of some proteins.
Advantages and Limitations for Lab Experiments
2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has several advantages for use in lab experiments. It is a highly reactive reagent that can be used in a wide range of chemical reactions. It is also stable, easy to handle, and readily available. However, this compound has some limitations, such as its toxicity and corrosiveness. It can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product.
Future Directions
There are several future directions for research on 2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research is the exploration of this compound's potential applications in materials science, such as the synthesis of new polymers and nanomaterials. Additionally, the study of this compound's interactions with biological systems could lead to the development of new pharmaceuticals and biocatalysts.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's versatility and reactivity make it an important reagent in organic synthesis, and its potential applications in materials science and biocatalysis make it an area of interest for future research.
Synthesis Methods
The synthesis of 2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide involves the reaction between 2,2,2-trifluoroethylamine and 2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzoic acid in the presence of a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran or diethyl ether, and the product is obtained by filtration and recrystallization.
Properties
Molecular Formula |
C11H6F9NO2 |
|---|---|
Molecular Weight |
355.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H6F9NO2/c12-9(13,14)4-23-7-2-1-5(10(15,16)17)3-6(7)21-8(22)11(18,19)20/h1-3H,4H2,(H,21,22) |
InChI Key |
SZJKJWVUVOOCKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(F)(F)F)OCC(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


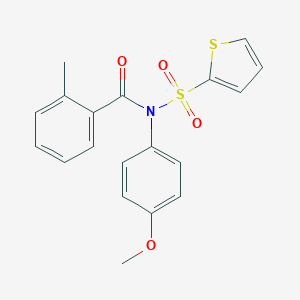

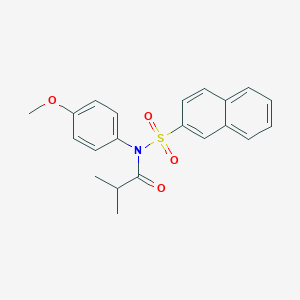
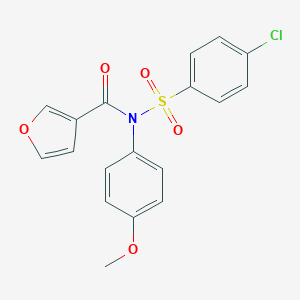

![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
